
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione: is a complex organic compound belonging to the purine family. This compound is characterized by its unique structural features, including a purine core substituted with various functional groups such as a chlorobut-2-en-1-yl chain, a methyl group, and a nitrobenzylthio moiety. These substitutions confer specific chemical properties and potential biological activities, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simpler precursors like guanine or adenine derivatives.
Introduction of the Chlorobut-2-en-1-yl Chain: This step involves the alkylation of the purine core with a suitable chlorobut-2-en-1-yl halide under basic conditions.
Thioether Formation: The 8-position is functionalized with the nitrobenzylthio group through a nucleophilic substitution reaction, where the purine core reacts with 4-nitrobenzylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under catalytic hydrogenation conditions.
Reduction: The double bond in the chlorobut-2-en-1-yl chain can be reduced to a single bond using hydrogenation techniques.
Substitution: The chlorine atom in the chlorobut-2-en-1-yl chain can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Hydrogen gas with a metal catalyst such as platinum or palladium.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Amines: From the reduction of the nitro group.
Saturated Alkanes: From the reduction of the double bond.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound may exhibit various activities due to its structural similarity to nucleotides. It could potentially interact with enzymes involved in DNA and RNA synthesis, making it a candidate for studies in molecular biology and genetics.
Medicine
In medicine, the compound’s potential biological activities could be harnessed for therapeutic purposes. Its ability to interact with biological macromolecules suggests it could be explored as a drug candidate for treating diseases related to purine metabolism.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, and materials. Its diverse reactivity makes it a versatile intermediate in various chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione likely involves its interaction with specific molecular targets such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes, potentially inhibiting their activity. The nitrobenzylthio group may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the nitrobenzylthio group, which may result in different biological activities.
8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione:
3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione: Lacks the chlorobut-2-en-1-yl chain, which may alter its interaction with biological targets.
Uniqueness
The combination of the chlorobut-2-en-1-yl chain, methyl group, and nitrobenzylthio moiety in (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione makes it unique. This specific arrangement of functional groups provides a distinct set of chemical and biological properties, setting it apart from similar compounds.
Propiedades
Número CAS |
941938-16-5 |
|---|---|
Fórmula molecular |
C17H16ClN5O4S |
Peso molecular |
421.86 |
Nombre IUPAC |
7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione |
InChI |
InChI=1S/C17H16ClN5O4S/c1-10(18)7-8-22-13-14(21(2)16(25)20-15(13)24)19-17(22)28-9-11-3-5-12(6-4-11)23(26)27/h3-7H,8-9H2,1-2H3,(H,20,24,25)/b10-7- |
Clave InChI |
PFCMJZVCOXFUDO-YFHOEESVSA-N |
SMILES |
CC(=CCN1C2=C(N=C1SCC3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


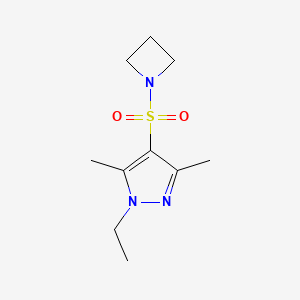
![Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate](/img/structure/B2676057.png)
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2676059.png)
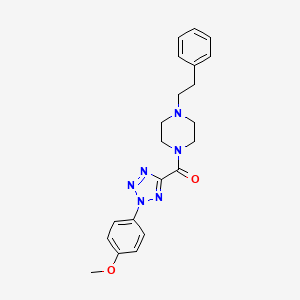
![N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2676064.png)
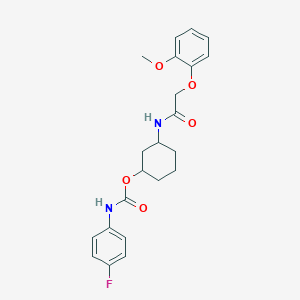
![N-[1-(2-chloropropanoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2676068.png)
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2676069.png)

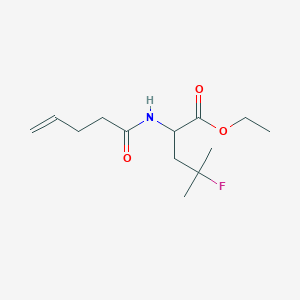
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2676072.png)
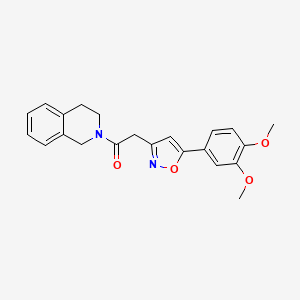
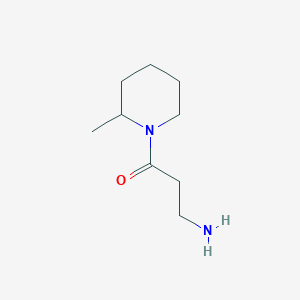
![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2676077.png)
